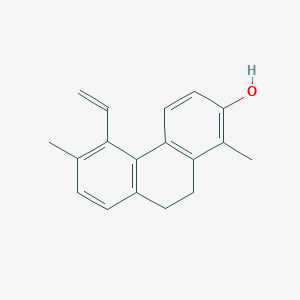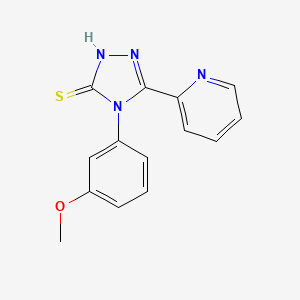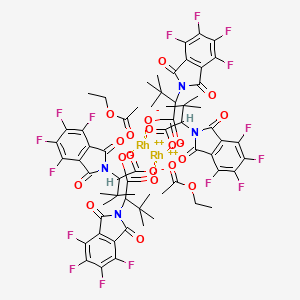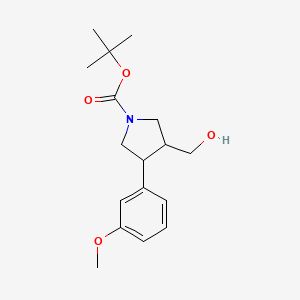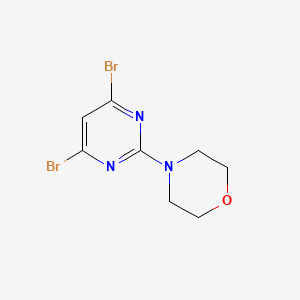
4-(4,6-Dibromopyrimidin-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,6-Dibromopyrimidin-2-yl)morpholine is a chemical compound with the molecular formula C8H9Br2N3O. It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dibromopyrimidin-2-yl)morpholine typically involves the reaction of morpholine with 4,6-dibromopyrimidine. The reaction is carried out under controlled conditions, often using a solvent such as toluene or dimethylformamide (DMF) and a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4,6-Dibromopyrimidin-2-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Standard oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while reactions with thiols can produce thiopyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(4,6-Dibromopyrimidin-2-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Biological Research: It serves as a tool for studying the interactions of pyrimidine derivatives with biological targets, including enzymes and receptors.
Wirkmechanismus
The mechanism of action of 4-(4,6-Dibromopyrimidin-2-yl)morpholine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atoms on the pyrimidine ring can enhance the compound’s binding affinity to these targets, leading to increased potency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4,6-Dichloropyrimidin-2-yl)morpholine: This compound is similar in structure but contains chlorine atoms instead of bromine.
4-(4,6-Difluoropyrimidin-2-yl)morpholine: Another analog with fluorine atoms, which may exhibit distinct chemical and biological properties.
Uniqueness
4-(4,6-Dibromopyrimidin-2-yl)morpholine is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with biological targets. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can lead to different binding affinities and selectivities in medicinal applications .
Eigenschaften
Molekularformel |
C8H9Br2N3O |
|---|---|
Molekulargewicht |
322.98 g/mol |
IUPAC-Name |
4-(4,6-dibromopyrimidin-2-yl)morpholine |
InChI |
InChI=1S/C8H9Br2N3O/c9-6-5-7(10)12-8(11-6)13-1-3-14-4-2-13/h5H,1-4H2 |
InChI-Schlüssel |
NJTWFRALIFWUSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC(=CC(=N2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


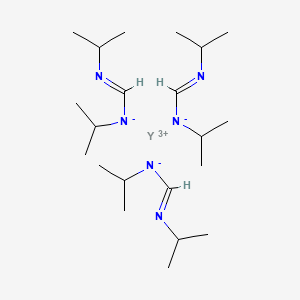
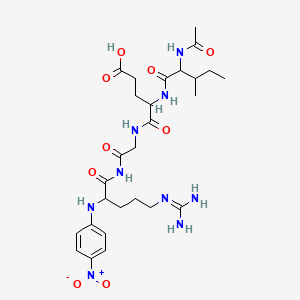
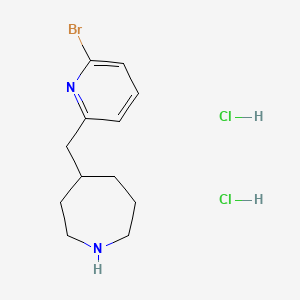
![Nonanoic acid, 9-[3-(3H-diazirin-3-yl)phenoxy]-](/img/structure/B12304130.png)
![rac-(3aR,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-4-one, cis](/img/structure/B12304135.png)
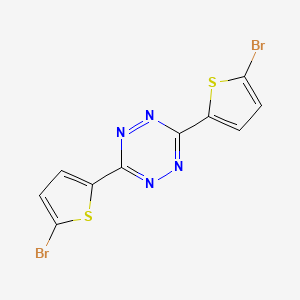
![(alphaS)-alpha-[cis-3-Hydroxy-3-methyl-1-[4-(trifluoromethyl)-2-pyridinyl]cyclobutyl]-2-pyridinemethanol](/img/structure/B12304170.png)
